molecular formula C9H7N3O4 B13219446 2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13219446
M. Wt: 221.17 g/mol
InChI Key: ANLXXUPKLQWQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the nitro group at the 8-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The scalability of the multicomponent condensation reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(8-nitroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)4-6-5-10-9-7(12(15)16)2-1-3-11(6)9/h1-3,5H,4H2,(H,13,14)

InChI Key

ANLXXUPKLQWQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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